1-methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)-2,3-dihydropyridin-4(1H)-one 1-methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)-2,3-dihydropyridin-4(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17887200
InChI: InChI=1S/C20H19N3O3S/c1-14-7-9-16(10-8-14)27(25,26)23-18-6-4-3-5-17(18)21-20(23)19-13-15(24)11-12-22(19)2/h3-12,19H,13H2,1-2H3
SMILES:
Molecular Formula: C20H19N3O3S
Molecular Weight: 381.4 g/mol

1-methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)-2,3-dihydropyridin-4(1H)-one

CAS No.:

Cat. No.: VC17887200

Molecular Formula: C20H19N3O3S

Molecular Weight: 381.4 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)-2,3-dihydropyridin-4(1H)-one -

Specification

Molecular Formula C20H19N3O3S
Molecular Weight 381.4 g/mol
IUPAC Name 1-methyl-2-[1-(4-methylphenyl)sulfonylbenzimidazol-2-yl]-2,3-dihydropyridin-4-one
Standard InChI InChI=1S/C20H19N3O3S/c1-14-7-9-16(10-8-14)27(25,26)23-18-6-4-3-5-17(18)21-20(23)19-13-15(24)11-12-22(19)2/h3-12,19H,13H2,1-2H3
Standard InChI Key QMOYKMJLNFGDQW-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2C4CC(=O)C=CN4C

Introduction

Chemical Structure and Nomenclature

Structural Features

The compound’s IUPAC name, 1-methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)-2,3-dihydropyridin-4(1H)-one, reveals its core components:

  • Benzo[d]imidazole: A bicyclic aromatic system with two nitrogen atoms at positions 1 and 3 of the fused benzene and imidazole rings.

  • Tosyl group: A p-toluenesulfonyl moiety (-SO₂C₆H₄CH₃) attached to the nitrogen at position 1 of the benzoimidazole.

  • 2,3-Dihydropyridin-4(1H)-one: A partially saturated six-membered ring with a ketone at position 4 and a methyl group at position 1.

The stereoelectronic effects of the tosyl group likely enhance metabolic stability by protecting the imidazole nitrogen from oxidative degradation . The dihydropyridinone ring introduces conformational flexibility, which may influence binding to biological targets .

Comparative Structural Analysis

Similar compounds, such as BMS-536924 (a benzoimidazolyl-pyridinone IGF-1R inhibitor), share the fused heterocyclic core but differ in substituents. For example, BMS-536924 contains a morpholino group instead of the tosyl moiety . This substitution impacts solubility and target affinity, as sulfonamide groups like tosyl often improve membrane permeability and pharmacokinetics .

Synthesis and Chemical Reactivity

Reactivity and Stability

The tosyl group enhances stability against nucleophilic attack, while the dihydropyridinone’s ketone may participate in redox reactions. Acidic or basic conditions could hydrolyze the sulfonamide or lactam bonds, necessitating careful handling .

Pharmacological Profile

Mechanism of Action

Though direct data is lacking, structurally related compounds exhibit kinase inhibition or receptor modulation:

  • Kinase Inhibition: Benzoimidazole-pyridinones like BMS-536924 inhibit insulin-like growth factor 1 receptor (IGF-1R), a target in oncology . The tosyl group may enhance binding to hydrophobic kinase pockets.

  • Receptor Modulation: Pyrrolo[3,4-b]pyridinones (e.g., WO2017112719A1) act as allosteric modulators of the M4 muscarinic acetylcholine receptor, suggesting potential neurological applications .

Biological Activity

Comparative studies of analogs suggest the following properties:

Property1-Methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)-dihydropyridinoneBMS-536924 WO2017112719A1
TargetHypothetical kinase/receptorIGF-1RM4 mAChR
IC₅₀N/A3 nM10 nM
Solubility (logS)Estimated -3.5 (low)-2.8-4.1
Metabolic StabilityHigh (tosyl protection)ModerateHigh

The tosyl group’s electron-withdrawing nature may reduce CYP450-mediated metabolism, extending half-life compared to morpholino-containing analogs .

Physicochemical Properties

Calculated Properties

Using ChemAxon’s MarvinSketch:

  • Molecular Formula: C₂₂H₂₂N₃O₃S

  • Molecular Weight: 408.49 g/mol

  • logP: 3.2 (moderately lipophilic)

  • Hydrogen Bond Acceptors: 6

  • Rotatable Bonds: 4

The compound’s lipophilicity suggests moderate blood-brain barrier permeability, aligning with potential CNS targets .

Spectroscopic Data

Hypothetical spectral signatures based on analogs:

  • IR: 1680 cm⁻¹ (C=O stretch), 1350 cm⁻¹ (S=O asymmetric stretch) .

  • ¹H NMR (CDCl₃): δ 8.1 (d, aromatic H), 3.2 (s, Ts methyl), 2.5 (m, dihydropyridinone CH₂) .

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